molecular formula C33H21N3O15 B11663035 Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate

Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate

Katalognummer: B11663035
Molekulargewicht: 699.5 g/mol
InChI-Schlüssel: HOWLQEKQQHTYTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, ester groups, and nitro functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate typically involves a multi-step process. One common method includes the esterification of benzene-1,3,5-tricarboxylic acid with 2-(4-nitrophenyl)-2-oxoethanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and ensure consistent product quality.

Types of Reactions:

    Oxidation: The nitro groups in this compound can undergo reduction to form amino derivatives. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester groups can be hydrolyzed under basic conditions to yield the corresponding carboxylic acids.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium hydroxide (NaOH), water

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products:

    Reduction: Amino derivatives of the original compound

    Hydrolysis: Benzene-1,3,5-tricarboxylic acid and 2-(4-nitrophenyl)-2-oxoethanol

Wissenschaftliche Forschungsanwendungen

Chemistry: Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate is used as a building block in the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with specific mechanical and thermal properties.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs. Its nitro groups can be reduced to amino groups, which can then be functionalized for targeted drug delivery.

Industry: The compound is used in the production of high-performance coatings and adhesives. Its ester groups provide excellent adhesion properties, making it suitable for use in demanding industrial applications.

Wirkmechanismus

The mechanism by which Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate exerts its effects depends on its application. In drug delivery, for example, the compound can encapsulate drugs within its structure, protecting them from degradation and allowing for controlled release. The nitro groups can be reduced to amino groups, which can interact with specific molecular targets, enhancing the compound’s efficacy in targeted therapies.

Vergleich Mit ähnlichen Verbindungen

    Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate: Used as a plasticizer in PVC products.

    Triisodecyl benzene-1,2,4-tricarboxylate: Employed as a plasticizer and additive in various polymers.

Uniqueness: Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate stands out due to its combination of nitro and ester functionalities, which provide unique chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form stable complexes makes it a versatile compound in both research and industrial contexts.

This detailed overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a compound of considerable interest for future research and development.

Eigenschaften

Molekularformel

C33H21N3O15

Molekulargewicht

699.5 g/mol

IUPAC-Name

tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate

InChI

InChI=1S/C33H21N3O15/c37-28(19-1-7-25(8-2-19)34(43)44)16-49-31(40)22-13-23(32(41)50-17-29(38)20-3-9-26(10-4-20)35(45)46)15-24(14-22)33(42)51-18-30(39)21-5-11-27(12-6-21)36(47)48/h1-15H,16-18H2

InChI-Schlüssel

HOWLQEKQQHTYTO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.